BenchChemオンラインストアへようこそ!

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

Medicinal Chemistry Physicochemical Property Optimization Positional Isomer Differentiation

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one (CAS 1935323-46-8) is a heterocyclic building block belonging to the pyridazin-3(2H)-one class. It features a bromine atom at the 6-position of the pyridazine ring and a 2-methoxyethyl group at the N2 position, yielding a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
CAS No. 1935323-46-8
Cat. No. B2438174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one
CAS1935323-46-8
Molecular FormulaC7H9BrN2O2
Molecular Weight233.065
Structural Identifiers
SMILESCOCCN1C(=O)C=CC(=N1)Br
InChIInChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)3-2-6(8)9-10/h2-3H,4-5H2,1H3
InChIKeyUZSKYWFRWRHGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one (CAS 1935323-46-8): A Position-Specific Pyridazinone Building Block for Medicinal Chemistry and Cross-Coupling


6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one (CAS 1935323-46-8) is a heterocyclic building block belonging to the pyridazin-3(2H)-one class. It features a bromine atom at the 6-position of the pyridazine ring and a 2-methoxyethyl group at the N2 position, yielding a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 g/mol [1]. The compound is supplied as a research chemical with a typical purity of 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including patent-disclosed KIF18A inhibitor discovery efforts .

Why 4-, 5-, and 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one Isomers Are Not Interchangeable


Generic substitution among positional isomers of brominated pyridazinones introduces uncontrolled variability in physicochemical properties and synthetic reactivity. The 6-bromo isomer (XLogP3 = 0.4) is measurably more lipophilic than its 5-bromo (XLogP3 = 0.2) and 4-bromo (XLogP3 = 0.2) counterparts, a difference that can alter membrane permeability, solubility, and pharmacokinetic profiles during lead optimization [1]. Furthermore, the position of the bromine atom dictates regioselectivity in palladium-catalyzed cross-coupling reactions, as documented in studies on halopyridazinones where the 6-position exhibits distinct reactivity compared to the 4- and 5-positions, making the 6-bromo isomer uniquely suited for specific C–C bond formations in medicinal chemistry syntheses .

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one: Quantified Differentiation from Positional Isomers and Analogs


XLogP3 Lipophilicity Comparison: 6-Bromo Isomer vs. 5-Bromo and 4-Bromo Isomers

The 6-bromo isomer exhibits a computed XLogP3 value of 0.4, compared to 0.2 for both the 5-bromo (CAS 1935090-41-7) and 4-bromo (CAS 1934815-19-6) isomers [1]. This represents a 2-fold higher calculated lipophilicity for the 6-bromo isomer, which may translate into measurable differences in logD, aqueous solubility, and passive membrane permeability in drug discovery contexts.

Medicinal Chemistry Physicochemical Property Optimization Positional Isomer Differentiation

Purity Specification and Batch Consistency: Certified 98% Pure vs. Lower-Grade Alternatives

Commercially available 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is supplied at a certified purity of 98%, with batch-specific quality data including NMR, HPLC, and GC available upon request . This contrasts with lower-purity variants or lab-synthesized stocks that lack rigorous analytical documentation, ensuring that procurement of the 98% pure material minimizes the risk of side reactions and irreproducible yields in multi-step syntheses.

Chemical Purity Quality Control Synthetic Reliability

Cross-Coupling Reactivity: Regioselectivity of Pd-Catalyzed Suzuki–Miyaura Reaction at the 6-Position

In the pyridazin-3(2H)-one scaffold, the bromine atom at the 6-position participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with distinct regioselectivity. This allows for the selective introduction of aryl or heteroaryl groups at the 6-position, a key step in the construction of 5,6-diarylpyridazinones, as demonstrated in solid-phase synthetic methodologies . The 6-bromo isomer thus serves as a uniquely reactive building block, differentiating it from 4- or 5-bromo isomers that lead to alternative substitution patterns.

Suzuki–Miyaura Coupling Regioselective Arylation Building Block Utility

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one: Ideal Application Scenarios Grounded in Verified Differentiation


Lead Optimization Requiring Controlled Lipophilicity for CNS or Oral Drug Candidates

When medicinal chemistry programs require a pyridazinone core with a bromine handle for further derivatization, and where subtle lipophilicity tuning (ΔXLogP3 = +0.2 relative to 4- or 5-bromo isomers) is desirable for balancing permeability and solubility, the 6-bromo isomer is the preferred starting material. This is particularly relevant for CNS-penetrant or orally bioavailable candidates where logP optimization is critical [1].

Regioselective 6-Arylpyridazinone Synthesis via Suzuki–Miyaura Cross-Coupling

In synthetic routes targeting 6-arylpyridazin-3(2H)-one derivatives, the 6-bromo isomer uniquely directs aryl group introduction to the desired position. This regioselectivity, established in peer-reviewed solid-phase synthesis protocols, ensures the production of a single regioisomeric product, avoiding complex purification of positional isomer mixtures that would arise from less regioselective building blocks .

High-Throughput Synthesis Library Construction with Stringent Purity Requirements

For automated parallel synthesis or fragment-based library generation, the 98% certified purity and batch-consistent quality of 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one minimize the risk of failed reactions and ambiguous biological assay results caused by impurities. The documented analytical data (NMR, HPLC, GC) further supports quality control in GLP-like medicinal chemistry environments .

KIF18A Inhibitor and Oncology Target Exploration

The pyridazin-3(2H)-one scaffold, including 6-bromo-substituted variants, has been disclosed in patent applications targeting KIF18A, a mitotic kinesin implicated in cancer cell proliferation. The 6-bromo isomer serves as a versatile intermediate for generating focused compound libraries aimed at this emerging oncology target, as indicated by recent patent literature [2].

Quote Request

Request a Quote for 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.